molecular formula C10H11N3 B3364274 3-(3-methyl-1H-pyrazol-1-yl)aniline CAS No. 1134414-79-1

3-(3-methyl-1H-pyrazol-1-yl)aniline

Cat. No.: B3364274
CAS No.: 1134414-79-1
M. Wt: 173.21 g/mol
InChI Key: WRRLGYBRLBWVRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-methyl-1H-pyrazol-1-yl)aniline is an organic compound that belongs to the class of heterocyclic aromatic amines It features a pyrazole ring substituted with a methyl group at the third position and an aniline moiety at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methyl-1H-pyrazol-1-yl)aniline typically involves the reaction of 3-methyl-1H-pyrazole with aniline under specific conditions. One common method includes:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-methyl-1H-pyrazol-1-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(3-methyl-1H-pyrazol-1-yl)aniline has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-methyl-1H-pyrazol-1-yl)aniline is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents .

Properties

IUPAC Name

3-(3-methylpyrazol-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-8-5-6-13(12-8)10-4-2-3-9(11)7-10/h2-7H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRRLGYBRLBWVRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=CC=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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